Sodium 1-(trifluoromethyl)cyclopropanesulfinate

Catalog No.
S851287
CAS No.
1622292-60-7
M.F
C4H4F3NaO2S
M. Wt
196.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-(trifluoromethyl)cyclopropanesulfinate

CAS Number

1622292-60-7

Product Name

Sodium 1-(trifluoromethyl)cyclopropanesulfinate

IUPAC Name

sodium;1-(trifluoromethyl)cyclopropane-1-sulfinate

Molecular Formula

C4H4F3NaO2S

Molecular Weight

196.13 g/mol

InChI

InChI=1S/C4H5F3O2S.Na/c5-4(6,7)3(1-2-3)10(8)9;/h1-2H2,(H,8,9);/q;+1/p-1

InChI Key

IZLDENBRBYPDNY-UHFFFAOYSA-M

SMILES

C1CC1(C(F)(F)F)S(=O)[O-].[Na+]

Canonical SMILES

C1CC1(C(F)(F)F)S(=O)[O-].[Na+]

Sodium 1-(trifluoromethyl)cyclopropanesulfinate (CAS 1622292-60-7), commercially known as the Baran TFCS-Na reagent, is a bench-stable, solid sulfinate salt utilized as a highly efficient radical precursor for late-stage C-H functionalization. It specifically installs the 1-(trifluoromethyl)cyclopropyl group onto electron-deficient heteroarenes under mild oxidative or photoredox conditions. In medicinal chemistry and agrochemical procurement, this reagent is highly valued because it directly introduces a metabolically robust bioisostere for the tert-butyl group without requiring de novo synthesis of the target scaffold. Its solid-state stability, high melting point (287-292 °C), and compatibility with aqueous co-solvents make it a highly practical, off-the-shelf reagent for parallel library diversification and rapid lead optimization [1].

Generic substitution with alternative radical precursors, such as 1-(trifluoromethyl)cyclopropyl bromides or iodides, often fails in scalable procurement due to their volatility, requirement for harsh photoredox conditions, or reliance on toxic tin reagents. Furthermore, attempting to bypass late-stage functionalization by using pre-functionalized building blocks forces chemists into multi-step de novo syntheses, drastically increasing time-to-target and raw material costs. TFCS-Na circumvents these issues by providing a stable, easily handled solid that reacts predictably with complex, unprotected heteroarenes in the presence of inexpensive oxidants (e.g., tert-butyl hydroperoxide), ensuring highly reproducible processability in high-throughput medicinal chemistry workflows [1].

Bench Stability and Handling Advantage Over Halide Precursors

TFCS-Na is isolated as a highly stable solid with a melting point of 287-292 °C, contrasting sharply with volatile or light-sensitive alkyl halide precursors. Unlike 1-(trifluoromethyl)cyclopropyl bromide, which often requires specialized storage and handling to prevent degradation or loss via evaporation, TFCS-Na can be stored on the benchtop and used in open-air setups. This thermal and physical stability directly translates to lower handling costs and higher reproducibility in automated or parallel synthesis workflows [1].

Evidence DimensionPhysical state and thermal stability
Target Compound DataSolid, mp 287-292 °C, bench-stable
Comparator Or Baseline1-(trifluoromethyl)cyclopropyl bromide (volatile liquid, requires specialized handling)
Quantified DifferenceElimination of volatility-related stoichiometric errors
ConditionsStandard laboratory storage and handling

Solid, bench-stable reagents eliminate the need for specialized storage and reduce stoichiometric errors during parallel synthesis, streamlining procurement for high-throughput screening.

Metabolic Stability Enhancement via tert-Butyl Bioisosterism

The 1-(trifluoromethyl)cyclopropyl group, installed by TFCS-Na, serves as a highly effective bioisostere for the tert-butyl group. In comparative medicinal chemistry studies, replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety significantly improved microsomal stability while maintaining target affinity. Compounds containing the tert-butyl group often suffer from rapid CYP450-mediated oxidation, whereas the fluorinated cyclopropyl system resists oxidative clearance, extending in vivo half-life [1].

Evidence DimensionMicrosomal metabolic stability
Target Compound Data1-(trifluoromethyl)cyclopropyl-substituted analogs show improved half-life
Comparator Or Baselinetert-Butyl-substituted analogs (rapid oxidative clearance)
Quantified DifferenceSignificant reduction in CYP450-mediated oxidation
ConditionsIn vitro liver microsome incubations

Procuring TFCS-Na allows medicinal chemists to directly rescue metabolically labile lead compounds without altering their steric profile or lipophilicity.

High-Yielding Late-Stage C-H Functionalization vs. De Novo Synthesis

TFCS-Na enables the direct C-H trifluoromethylcyclopropanation of electron-deficient heteroarenes in moderate to high yields using simple oxidants like TBHP or metal catalysis. This single-step diversification replaces multi-step de novo syntheses that typically suffer from compounded yield losses. The ability to use TFCS-Na in aqueous/organic solvent mixtures further enhances its compatibility with polar, unprotected drug-like intermediates, reducing the overall step count by 3 to 5 steps compared to traditional building-block approaches [1].

Evidence DimensionSynthesis step count and late-stage yield
Target Compound DataSingle-step C-H functionalization on complex scaffolds
Comparator Or BaselineDe novo synthesis using pre-functionalized building blocks
Quantified DifferenceReduction of synthesis route by 3 to 5 steps
ConditionsOxidative radical addition (e.g., TBHP, aqueous co-solvents)

Reducing step count in lead optimization directly decreases labor and raw material costs, making TFCS-Na a highly cost-effective reagent for library generation.

Late-Stage Lead Optimization in Medicinal Chemistry

Where this compound is the right choice for rescuing metabolically unstable lead compounds by replacing tert-butyl or isopropyl groups with the 1-(trifluoromethyl)cyclopropyl bioisostere directly on the advanced intermediate, avoiding complete resynthesis [1].

Parallel Synthesis of Heterocyclic Libraries

Where this compound is the right choice for automated, high-throughput C-H diversification of nitrogen-containing heteroarenes, owing to its solid-state stability, predictable reactivity, and tolerance for aqueous conditions [2].

Agrochemical Active Ingredient Development

Where this compound is the right choice for modulating the lipophilicity and environmental persistence of crop protection chemicals, utilizing the robust fluorinated cyclopropyl motif to resist environmental degradation [3].

Dates

Last modified: 04-14-2024

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